molecular formula C5H11ClO B13318361 1-(1-Chloroethoxy)propane CAS No. 692-35-3

1-(1-Chloroethoxy)propane

Cat. No.: B13318361
CAS No.: 692-35-3
M. Wt: 122.59 g/mol
InChI Key: IMULTGIDITYKPB-UHFFFAOYSA-N
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Description

1-(1-Chloroethoxy)propane is an organic compound with the molecular formula C5H11ClO. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a chloroethoxy group attached to a propane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Chloroethoxy)propane can be synthesized through the reaction of 1-propanol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically involves the following steps:

    Reaction with Thionyl Chloride:
    • 1-Propanol is reacted with thionyl chloride to produce 1-chloropropane.
    • The reaction is carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction.
    • The reaction equation is:

      CH3CH2CH2OH+SOCl2CH3CH2CH2Cl+SO2+HCl\text{CH}_3\text{CH}_2\text{CH}_2\text{OH} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{Cl} + \text{SO}_2 + \text{HCl} CH3​CH2​CH2​OH+SOCl2​→CH3​CH2​CH2​Cl+SO2​+HCl

    Reaction with Ethylene Oxide:
    • 1-Chloropropane is then reacted with ethylene oxide to form this compound.
    • This reaction is typically carried out in the presence of a base such as sodium hydroxide (NaOH) to facilitate the formation of the ether linkage.
    • The reaction equation is:

      CH3CH2CH2Cl+C2H4OCH3CH2CH2OCH2CH2Cl\text{CH}_3\text{CH}_2\text{CH}_2\text{Cl} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{Cl} CH3​CH2​CH2​Cl+C2​H4​O→CH3​CH2​CH2​OCH2​CH2​Cl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-Chloroethoxy)propane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution:

Scientific Research Applications

1-(1-Chloroethoxy)propane has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(1-Chloroethoxy)propane involves its interaction with various molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This can lead to changes in the structure and function of these biomolecules, resulting in various biological effects.

Comparison with Similar Compounds

1-(1-Chloroethoxy)propane can be compared with other similar compounds such as:

    1-(2-Chloroethoxy)propane:

    1-(1-Bromoethoxy)propane:

    1-(1-Chloroethoxy)butane:

Properties

CAS No.

692-35-3

Molecular Formula

C5H11ClO

Molecular Weight

122.59 g/mol

IUPAC Name

1-(1-chloroethoxy)propane

InChI

InChI=1S/C5H11ClO/c1-3-4-7-5(2)6/h5H,3-4H2,1-2H3

InChI Key

IMULTGIDITYKPB-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C)Cl

Origin of Product

United States

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